2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of three chlorine atoms and a fused thieno[3,2-d]pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with a chlorinating agent to introduce the third chlorine atom at the 7-position . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antitubercular agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It has been used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trichlorothieno[3,2-d]pyrimidine: Similar in structure but lacks the 4(3H)-one functionality.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A broader class of compounds with varying substituents.
Uniqueness
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific arrangement of chlorine atoms and the presence of the 4(3H)-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6HCl3N2OS |
---|---|
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2,6,7-trichloro-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6HCl3N2OS/c7-1-2-3(13-4(1)8)5(12)11-6(9)10-2/h(H,10,11,12) |
InChI-Schlüssel |
ZVOZJDMPWYULLK-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=O)NC(=N1)Cl)SC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.